1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to a piperazine ring, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(2,5-dimethoxyphenyl)methyl]piperazine
- 1,4-Bis[(3,4-dimethoxyphenyl)methyl]piperazine
- 1,4-Bis[(2,4-dimethoxyphenyl)ethyl]piperazine
Uniqueness
1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C22H30N2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,4-bis[(2,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O4/c1-25-19-7-5-17(21(13-19)27-3)15-23-9-11-24(12-10-23)16-18-6-8-20(26-2)14-22(18)28-4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChI Key |
ZIJAPPKCHZVVOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.